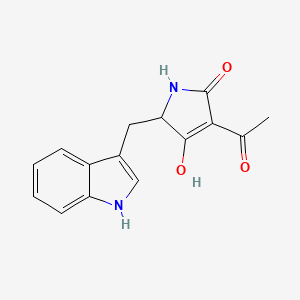
Ethyl acrylate-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrobenzamide core with a bis(2-chloroethyl)amino group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy with a similar bis(2-chloroethyl)amino group.
Chlorambucil: Another nitrogen mustard derivative used in cancer treatment.
Uniqueness
N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is unique due to its nitrobenzamide core, which provides additional sites for chemical modification and potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes .
特性
CAS番号 |
25053-12-7 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
ethyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C3H3N/c1-3-5(6)7-4-2;1-2-3-4/h3H,1,4H2,2H3;2H,1H2 |
InChIキー |
IRCAZSRWCCDLJN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C.C=CC#N |
関連するCAS |
25053-12-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


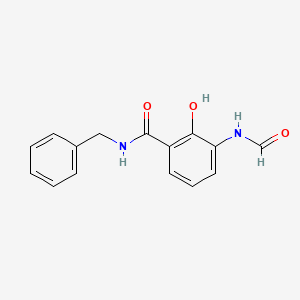

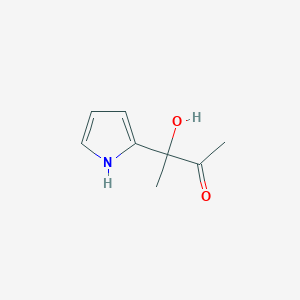
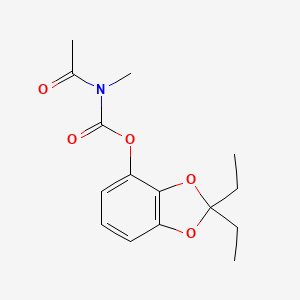
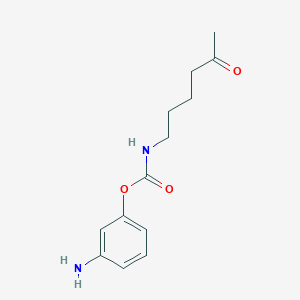
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
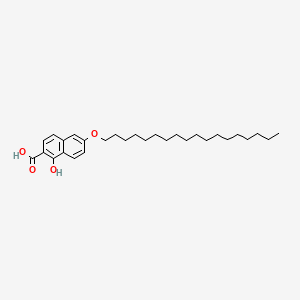
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
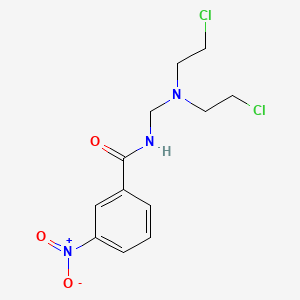
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
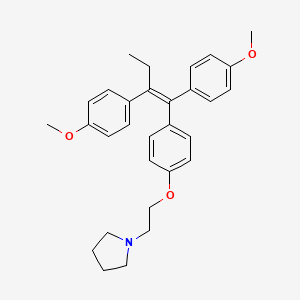
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
